3-(4-Methylphenyl)pyrimidin-4(3H)-one
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Overview
Description
3-(4-Methylphenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
3-(4-Methylphenyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar pyrimidine core but have different substituents and properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds are also structurally related and have been studied for their biological activities.
Uniqueness
3-(4-Methylphenyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4-methylphenyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
109853-42-1 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3-(4-methylphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)13-8-12-7-6-11(13)14/h2-8H,1H3 |
InChI Key |
AMEVYRXCAGJQQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC=CC2=O |
Origin of Product |
United States |
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